molecular formula C14H10O B1609835 Fluorene-9-carboxaldehyde CAS No. 20615-64-9

Fluorene-9-carboxaldehyde

Cat. No.: B1609835
CAS No.: 20615-64-9
M. Wt: 194.23 g/mol
InChI Key: RNDGADNGORZKGH-UHFFFAOYSA-N
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Description

Fluorene-9-carboxaldehyde is an organic compound with the molecular formula C14H10O. It is a derivative of fluorene, featuring a carboxaldehyde functional group at the 9-position. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorene-9-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of fluorene with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like tetrahydrofuran at controlled temperatures . Another method involves the oxidation of 9-fluorenemethanol using oxidizing agents .

Industrial Production Methods

Industrial production of this compound often involves the use of metal alkoxides and ethyl formate. The reaction is conducted under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorene-9-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluorene-9-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorene-9-carboxaldehyde involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The pathways involved in its reactions include the formation of intermediates such as carbanions and carbocations .

Comparison with Similar Compounds

Similar Compounds

    Fluorene-2-carboxaldehyde: Similar in structure but with the carboxaldehyde group at the 2-position.

    9-Fluorenemethanol: A reduced form of fluorene-9-carboxaldehyde.

    Fluorene-9-carboxylic acid: An oxidized form of this compound

Uniqueness

This compound is unique due to its specific reactivity and the position of the carboxaldehyde group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .

Properties

IUPAC Name

9H-fluorene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDGADNGORZKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454251
Record name 9H-Fluorene-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20615-64-9
Record name 9H-Fluorene-9-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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